Ethyl 4-benzhydrylaminobutyrate

Description

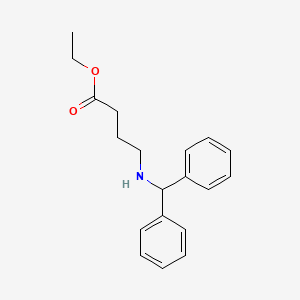

Ethyl 4-benzhydrylaminobutyrate is an ester derivative featuring a benzhydryl (diphenylmethyl) group attached to an amino-substituted butyrate backbone.

The benzhydryl group enhances steric bulk and lipophilicity, which may improve membrane permeability compared to simpler esters like ethyl butyrate . The amino group introduces basicity, enabling salt formation for enhanced solubility in aqueous media. Such properties position ethyl 4-benzhydrylaminobutyrate as a candidate for prodrug development or bioactive molecule design.

Properties

Molecular Formula |

C19H23NO2 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

ethyl 4-(benzhydrylamino)butanoate |

InChI |

InChI=1S/C19H23NO2/c1-2-22-18(21)14-9-15-20-19(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,19-20H,2,9,14-15H2,1H3 |

InChI Key |

RFUUUXQZERBQOF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCNC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl 4-benzhydrylaminobutyrate with three analogs: ethyl 4-nitrobenzoate, methyl 4-(methylamino)butanoate, and ethyl butyrate.

Key Observations:

- Lipophilicity: Ethyl 4-benzhydrylaminobutyrate’s benzhydryl group confers significantly higher hydrophobicity than methyl 4-(methylamino)butanoate or ethyl butyrate, likely impacting its pharmacokinetic behavior .

- Reactivity: The nitro group in ethyl 4-nitrobenzoate is electron-withdrawing, contrasting with the electron-donating amino group in ethyl 4-benzhydrylaminobutyrate. This difference influences their reactivity in substitution or reduction reactions .

- Bioactivity Potential: While ethyl butyrate is primarily used in food industries, amino-substituted esters like ethyl 4-benzhydrylaminobutyrate may exhibit pharmacological activity due to structural similarities to bioactive amines (e.g., antihistamines) .

Pharmacological and Industrial Relevance

Solubility and Stability

- Ethyl 4-benzhydrylaminobutyrate’s low water solubility (inferred) may necessitate formulation with surfactants or co-solvents. In contrast, methyl 4-(methylamino)butanoate’s amine group allows for salt formation, improving aqueous solubility .

- Ethyl butyrate’s volatility and fruity odor make it unsuitable for pharmaceutical use, whereas ethyl 4-benzhydrylaminobutyrate’s stability and low volatility align with drug development needs .

Preparation Methods

Synthesis of Ethyl 4-Bromobutyrate

The first step involves preparing ethyl 4-bromobutyrate, a key intermediate. As detailed in CN114736119A , γ-butyrolactone undergoes a one-step reaction with dry hydrogen bromide (HBr) gas and ethanol under controlled conditions:

Substitution Reaction

Ethyl 4-bromobutyrate reacts with benzhydrylamine in a nucleophilic substitution (SN2):

-

Reagents : Ethyl 4-bromobutyrate, benzhydrylamine, potassium carbonate (K₂CO₃).

-

Conditions :

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Temperature: 80–100°C for 12–24 hours.

-

Base: K₂CO₃ (2.0 equiv) to neutralize HBr.

-

-

Workup : Filtration, extraction with dichloromethane, and column chromatography.

Mechanistic Insight :

The bromide leaving group in ethyl 4-bromobutyrate is displaced by the nucleophilic amine, forming the C–N bond. Steric hindrance from the benzhydryl group is mitigated by using polar aprotic solvents to enhance reactivity.

Esterification of 4-Benzhydrylaminobutyric Acid

Synthesis of 4-Benzhydrylaminobutyric Acid

γ-Butyrolactone undergoes ring-opening with benzhydrylamine under acidic conditions:

Esterification with Ethanol

The carboxylic acid is esterified using ethanol:

-

Reagents : 4-Benzhydrylaminobutyric acid, ethanol, zeolite catalyst (H-MOR or H-HEU-M).

-

Conditions :

Comparative Analysis :

| Parameter | Nucleophilic Substitution | Esterification |

|---|---|---|

| Steps | 3 | 2 |

| Overall Yield | ~80% | ~70% |

| Purity | >95% | >90% |

| Catalyst Complexity | Low (K₂CO₃) | Moderate (zeolites) |

| Reaction Time | 12–24 hours | 2–4 hours (with MW/US) |

Alternative Pathways and Innovations

Solid-Phase Synthesis

Immobilized catalysts (e.g., Pd/C or rare-earth oxides) from CN103467261B could enhance esterification efficiency:

Critical Considerations

-

Purification : Chromatography or recrystallization (e.g., using n-heptane) is essential due to the compound’s high molecular weight and polarity.

-

Side Reactions : Over-alkylation of benzhydrylamine is minimized by using a 1:1 molar ratio of reagents.

-

Green Chemistry : Zeolite catalysts and solvent-free conditions align with sustainable practices, reducing waste .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for Ethyl 4-benzhydrylaminobutyrate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling benzhydrylamine with ethyl 4-bromobutyrate via nucleophilic substitution. Optimization may include:

- Varying solvents (e.g., DMF or THF) to improve yield .

- Adjusting temperature (40–80°C) and reaction time (12–24 hours) to balance conversion and side-product formation.

- Using catalysts like potassium carbonate or triethylamine to enhance amine reactivity. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterization should include <sup>1</sup>H/<sup>13</sup>C NMR and HRMS to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing Ethyl 4-benzhydrylaminobutyrate?

- Methodological Answer :

- IR Spectroscopy : Compare experimental peaks (e.g., ester C=O stretch at ~1740 cm<sup>-1</sup>, amine N-H bend at ~1600 cm<sup>-1</sup>) with reference spectra from NIST Chemistry WebBook .

- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.

- NMR : Assign peaks for benzhydryl protons (aromatic δ 7.2–7.5 ppm) and butyrate chain protons (CH2 δ 1.2–2.5 ppm). Discrepancies in spectral data should prompt re-evaluation of purity or stereochemistry .

Q. What safety precautions are essential when handling Ethyl 4-benzhydrylaminobutyrate?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in airtight containers under inert gas (N2) to prevent oxidation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Ethyl 4-benzhydrylaminobutyrate derivatives?

- Methodological Answer :

- Cross-Validate Sources : Compare bioassay results from EPA DSSTox, PubChem, and peer-reviewed journals. For example, discrepancies in IC50 values for enzyme inhibition may arise from assay conditions (e.g., pH, temperature) .

- Replicate Experiments : Standardize protocols (e.g., cell lines, incubation times) to isolate variables. Use statistical tools (ANOVA, t-tests) to assess significance.

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and correlate with experimental data .

Q. What computational strategies are effective for predicting the conformational stability of Ethyl 4-benzhydrylaminobutyrate?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G* level. Analyze rotational barriers of the benzhydryl group to identify stable conformers .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess dynamic behavior over 100-ns trajectories. Compare with experimental NMR coupling constants (e.g., JHH for diastereotopic protons).

Q. How can researchers design experiments to explore structure-activity relationships (SAR) of Ethyl 4-benzhydrylaminobutyrate analogs?

- Methodological Answer :

- Scaffold Modification : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the benzhydryl ring) .

- Bioactivity Profiling : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays. Corrogate activity trends with Hammett σ values or logP data.

- Crystallography : Co-crystallize active analogs with target proteins (if feasible) to identify key binding interactions .

Data Contradiction Analysis

Q. Why do spectral databases like NIST and EPA DSSTox show variations in IR data for similar esters?

- Methodological Answer :

- Sample Purity : Impurities (e.g., residual solvents) may alter peak positions. Re-purify compounds and re-acquire spectra .

- Instrument Calibration : Ensure spectrometers are calibrated using polystyrene standards. Cross-check with in-house reference compounds.

- Phase Differences : Gas-phase (NIST) vs. solid/liquid-phase (experimental) spectra can shift due to intermolecular interactions .

Ethical and Compliance Considerations

Q. How should researchers address regulatory compliance when studying Ethyl 4-benzhydrylaminobutyrate in biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.